![molecular formula C23H16 B100964 10-methylbenzo[b]triphenylene CAS No. 17278-93-2](/img/structure/B100964.png)
10-methylbenzo[b]triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-methylbenzo[b]triphenylene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14. It is a derivative of benzo[b]triphenylene, characterized by the addition of a methyl group at the 10th position. This compound is known for its planar structure and delocalized π-electron system, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-methylbenzo[b]triphenylene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the trimerization of benzyne intermediates, which can be generated from o-silylaryl triflates and alkynyl sulfides . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 10-methylbenzo[b]triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or other metal catalysts, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
10-methylbenzo[b]triphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their interactions with various reagents.
Biology: Research on its biological activity includes studying its potential as a mutagen or carcinogen, given the known effects of PAHs.
Medicine: Investigations into its potential therapeutic applications, such as its role in drug delivery systems or as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 10-methylbenzo[b]triphenylene involves its interaction with molecular targets through its planar structure and delocalized π-electron system. This allows it to intercalate into DNA, potentially causing mutations or other biological effects. The pathways involved include the activation of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins .
Comparison with Similar Compounds
Triphenylene: Another PAH with a similar planar structure but without the methyl group at the 10th position.
Chrysene: A PAH with four fused benzene rings, similar in structure but differing in the arrangement of the rings.
Benzo[a]pyrene: A well-known PAH with significant biological activity and potential carcinogenic effects.
Uniqueness: 10-methylbenzo[b]triphenylene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This modification can alter its electronic properties, making it distinct from other PAHs in terms of its behavior in various chemical and biological systems .
Properties
CAS No. |
17278-93-2 |
|---|---|
Molecular Formula |
C23H16 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
10-methylbenzo[b]triphenylene |
InChI |
InChI=1S/C23H16/c1-15-7-6-8-16-13-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)23(22)14-21(15)16/h2-14H,1H3 |
InChI Key |
OSLUKLQLIFPUAE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1 |
Canonical SMILES |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1 |
Key on ui other cas no. |
17278-93-2 |
Synonyms |
10-Methylbenzo[b]triphenylene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
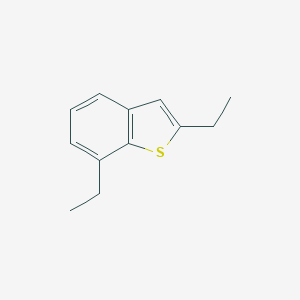

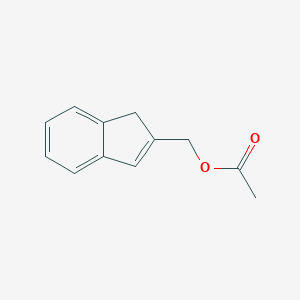

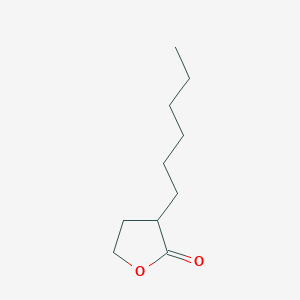
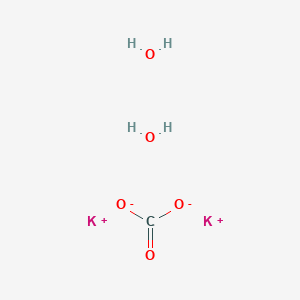
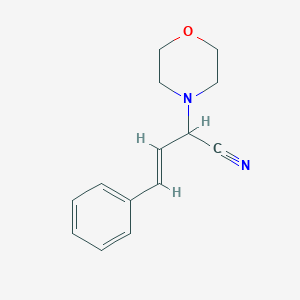
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)

![calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride](/img/structure/B100907.png)

